![molecular formula B5NaO8 B13817539 Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane](/img/structure/B13817539.png)
Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane: is a complex boron-oxygen compound that features a unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane typically involves the reaction of boron compounds with sodium hydroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then heated to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using boron oxide and sodium hydroxide. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds with higher oxidation states, while reduction may produce compounds with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane is used as a precursor for the synthesis of other boron-containing compounds. It is also studied for its unique structural properties and reactivity.
Biology: In biology, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: In medicine, research is ongoing to investigate the compound’s potential as an antimicrobial agent and its ability to interact with biological membranes.
Industry: In industry, this compound is used in the production of advanced materials, including ceramics and glass, due to its thermal stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form stable complexes with these targets, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Sodium borohydride: A reducing agent commonly used in organic synthesis.
Sodium perborate: An oxidizing agent used in detergents and bleaching products.
Sodium metaborate: Used in the production of borosilicate glass and ceramics.
Uniqueness: Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane is unique due to its tricyclic structure and the presence of multiple boron-oxygen bonds. This gives it distinct chemical and physical properties compared to other boron-containing compounds.
Eigenschaften
Molekularformel |
B5NaO8 |
|---|---|
Molekulargewicht |
205.1 g/mol |
IUPAC-Name |
sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane |
InChI |
InChI=1S/B5O8.Na/c6-1-7-2-9-4-11-3(8-1)12-5(10-2)13-4;/q-1;+1 |
InChI-Schlüssel |
OMTPUBZTWPDCNV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB2OB3OB(O1)OB(O2)O3)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


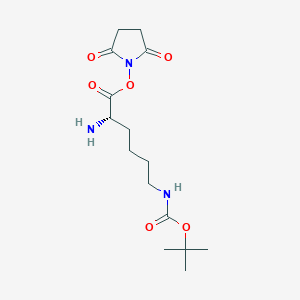

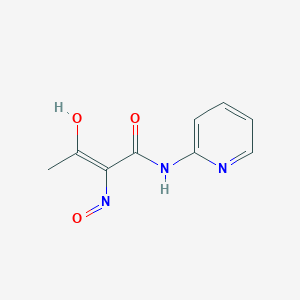


![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
![(1R,5S,6R,7R)-3-azatricyclo[3.3.1.03,7]nonane-6-carbonitrile](/img/structure/B13817504.png)
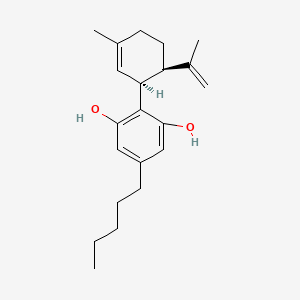
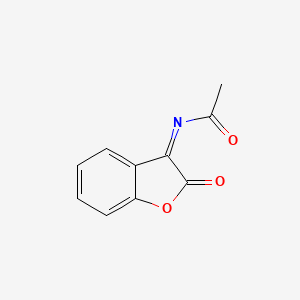
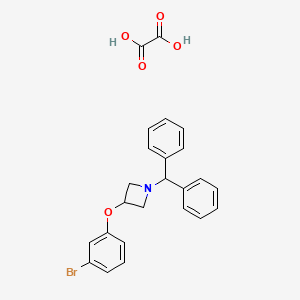
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
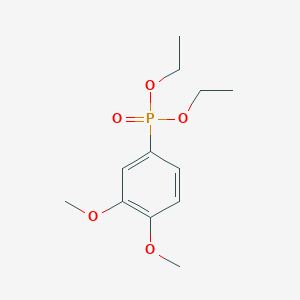
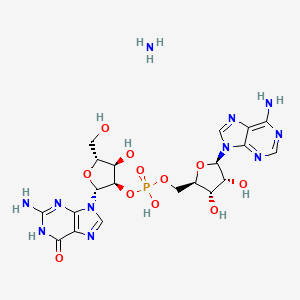
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)
